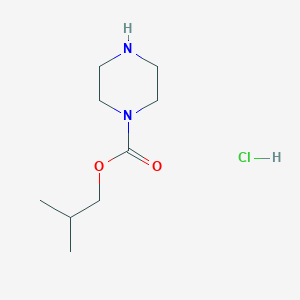

2-Methylpropyl piperazine-1-carboxylate hydrochloride

Description

Properties

Molecular Formula |

C9H19ClN2O2 |

|---|---|

Molecular Weight |

222.71 g/mol |

IUPAC Name |

2-methylpropyl piperazine-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C9H18N2O2.ClH/c1-8(2)7-13-9(12)11-5-3-10-4-6-11;/h8,10H,3-7H2,1-2H3;1H |

InChI Key |

OFKGCLVLBHMKTF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC(=O)N1CCNCC1.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropyl piperazine-1-carboxylate hydrochloride typically involves the reaction of piperazine with isobutylene carbonate. This reaction forms 2-methyl-2-hydroxypropyl piperazine-1-carboxylate, which is then converted to its hydrochloride salt . The reaction conditions often include refluxing the mixture of piperazine and isobutylene carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process ensures the production of an essentially pure compound, which is crucial for its application in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions

2-Methylpropyl piperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired product is formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative. Substitution reactions can result in various substituted piperazine derivatives .

Scientific Research Applications

General Reaction Scheme

The general synthetic route can be represented as follows:This reaction is often conducted in organic solvents like dichloromethane, with bases such as triethylamine used to neutralize the hydrochloric acid produced during the reaction.

Medicinal Chemistry

2-Methylpropyl piperazine-1-carboxylate hydrochloride has been investigated for its potential as a pharmaceutical agent. Its structural similarity to known drug compounds allows it to serve as a lead compound in drug discovery.

- Case Study: Antidepressant Activity

Research has indicated that derivatives of piperazine compounds exhibit antidepressant effects. A study demonstrated that modifications to the piperazine ring can enhance binding affinity to serotonin receptors, suggesting potential therapeutic applications in treating depression .

Biological Research

The compound is also studied for its interactions with biological systems. It has shown promise in modulating enzyme activity and receptor interactions.

- Case Study: Enzyme Inhibition

A study evaluated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The findings revealed significant inhibition rates, indicating its potential use as a biochemical tool for studying metabolic disorders .

Industrial Applications

In addition to its research applications, this compound is utilized in industrial settings, particularly in the synthesis of polymers and other materials.

- Table: Industrial Applications

| Application Area | Description |

|---|---|

| Polymer Production | Used as a monomer or additive in polymer synthesis |

| Chemical Intermediates | Serves as an intermediate in the production of other chemicals |

Mechanism of Action

The mechanism of action of 2-Methylpropyl piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. It may act as a receptor modulator or enzyme inhibitor, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Key Analysis:

The tert-butyl ester derivative () introduces even greater bulk, which may reduce aqueous solubility but improve stability against enzymatic degradation . Sibutramine hydrochloride () diverges significantly with a cyclobutane core and chlorophenyl group, underscoring the pharmacological diversity achievable through piperazine modifications .

Synthesis and Purity: The target compound’s synthesis likely involves steps analogous to those in , where tert-butyl piperazine-1-carboxylate undergoes deprotection and salt formation . High-purity grades (>99%) are attainable for such derivatives, as noted for tert-butyl analogs .

Safety and Handling :

- All compounds require stringent safety protocols, including PPE (gloves, goggles) and ventilation, as emphasized in safety data sheets .

Biological Activity

2-Methylpropyl piperazine-1-carboxylate hydrochloride is a chemical compound that belongs to the piperazine family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a piperazine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms. The presence of the methylpropyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with various neurotransmitter systems. Preliminary studies suggest that it may act as a modulator or antagonist at specific receptors in the central nervous system (CNS). These interactions can lead to alterations in neurotransmitter release and receptor activity, impacting processes such as mood regulation, pain perception, and cognitive function.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have demonstrated its potential effectiveness against various bacterial strains, suggesting a role in developing new antimicrobial agents.

- Neuropharmacological Effects : The compound has shown promise in modulating neurotransmitter systems, making it a candidate for treating CNS disorders.

- Anticancer Properties : Preliminary investigations indicate potential cytotoxic effects against certain cancer cell lines.

Table 1: Summary of Biological Activities

Case Study: Neuropharmacological Effects

In a study investigating the neuropharmacological effects of this compound, researchers administered varying doses to animal models. The results indicated significant changes in behavior consistent with alterations in serotonin and dopamine levels. Behavioral assays demonstrated increased locomotor activity at lower doses but reduced activity at higher concentrations, suggesting a biphasic response that warrants further investigation.

Case Study: Antimicrobial Efficacy

A series of tests evaluated the antimicrobial efficacy of the compound against common pathogens. Results showed that this compound exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, indicating its potential as an alternative antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.